Caylin-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

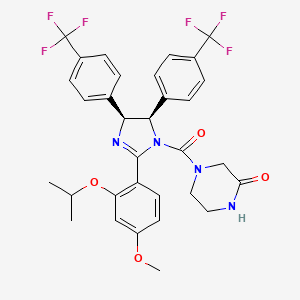

Caylin-2 is an analog of Nutlin-3, which is known to be an activator of p53 . It functions by inhibiting the interaction of p53 with MDM2, a negative regulator of p53 activity . The molecular formula of Caylin-2 is C32H30F6N4O4 .

Molecular Structure Analysis

The molecular structure of Caylin-2 is characterized by the presence of 32 carbon atoms, 30 hydrogen atoms, 6 fluorine atoms, 4 nitrogen atoms, and 4 oxygen atoms . The exact mass is 648.22 g/mol .Chemical Reactions Analysis

At high concentrations, Caylin-2 inhibits the growth of HCT116 cells with an IC50 of approximately 8 µM, making it about 10-fold less potent than Nutlin-3 .Physical And Chemical Properties Analysis

Caylin-2 has a molecular weight of 648.6 g/mol . It has a topological polar surface area of 83.5 Ų . The compound has 1 hydrogen bond donor count and 11 hydrogen bond acceptor count .Applications De Recherche Scientifique

Cancer Research

Caylin-2 is widely used in cancer research . It’s an analog of Nutlin-3, a molecule known for its p53 modulating activity . By inhibiting the interaction of p53 with MDM2, a negative regulator of p53 activity, Caylin-2 plays a crucial role in the study of cancer cell signaling and regulation .

Growth Inhibition

At high concentrations, Caylin-2 has been found to inhibit the growth of HCT116 cells, a human colon cancer cell line . The IC50 (half maximal inhibitory concentration) is approximately 8 µM, making it about 10-fold less potent than Nutlin-3 .

Growth Promotion

Interestingly, at lower concentrations (between 5-100 nM), Caylin-2 promotes the growth of HCT116 cells . This growth promotion is approximately 40% compared to untreated cells . The mechanism of this growth-promoting property of Caylin-2 is yet to be elucidated .

Apoptosis Induction

Caylin-2 is an MDM2 inhibitor that promotes apoptosis by disrupting the MDM2-p53 interaction . Apoptosis, or programmed cell death, is a crucial process in the development and maintenance of an organism’s health. Disruption of this process can lead to diseases like cancer .

Biochemical Research

Caylin-2 is also used in biochemical research due to its unique structure and properties . It’s a crystalline solid with a molecular formula of C32H30F6N4O4 and a molecular weight of 648.6 .

Drug Development

Given its unique properties and effects on cell growth and apoptosis, Caylin-2 is a potential candidate for drug development . Its ability to modulate the p53 pathway, a pathway often disrupted in cancer, makes it a promising molecule for therapeutic interventions .

Mécanisme D'action

Target of Action

Caylin-2 is a nutlin-3 analog . Its primary targets are MDM2 and Bcl-XL . MDM2 is a negative regulator of p53 activity, a crucial protein that regulates the cell cycle and acts as a tumor suppressor . Bcl-XL is an anti-apoptotic protein that prevents programmed cell death .

Mode of Action

Caylin-2 functions by inhibiting the interaction of p53 with MDM2 , thereby activating p53 . This disruption of the MDM2-p53 complex leads to the activation of p53, which can then exert its tumor suppressor effects . Caylin-2 can also bind to Bcl-XL

Biochemical Pathways

The primary biochemical pathway affected by Caylin-2 is the p53 pathway . By inhibiting MDM2, Caylin-2 allows p53 to escape degradation and accumulate in the cell . This leads to the activation of downstream p53-dependent genes that regulate cell cycle arrest, apoptosis, and DNA repair .

Pharmacokinetics

It is known that caylin-2 is a crystalline solid that is soluble in dmf, dmso, and ethanol . These properties may influence its bioavailability and distribution in the body.

Result of Action

At high concentrations, Caylin-2 inhibits the growth of HCT116 cells, a human colon cancer cell line . This is likely due to the activation of p53 and the induction of apoptosis . Interestingly, at lower concentrations, Caylin-2 promotes the growth of HCT116 cells .

Propriétés

IUPAC Name |

4-[(4S,5R)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-bis[4-(trifluoromethyl)phenyl]-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30F6N4O4/c1-18(2)46-25-16-23(45-3)12-13-24(25)29-40-27(19-4-8-21(9-5-19)31(33,34)35)28(20-6-10-22(11-7-20)32(36,37)38)42(29)30(44)41-15-14-39-26(43)17-41/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,39,43)/t27-,28+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLGOAAYXPLLCI-WUFINQPMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@H]([C@H](N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30F6N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Caylin-2 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,9R,10S)-17-(Cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B606429.png)

![7-[3,5-difluoro-4-(morpholin-4-ylmethyl)phenyl]-N-[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]pyridin-3-yl]pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B606431.png)

![N,N'-Bis(3-aminopropyl)benzo[c][1,8]naphthyridine-3,6-diamine](/img/structure/B606438.png)

![6-{4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B606444.png)